N,N-Dimethyl Malonamidine
CAS No.: 1285259-55-3
Cat. No.: VC0131667
Molecular Formula: C5H12N4
Molecular Weight: 128.179
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1285259-55-3 |
---|---|
Molecular Formula | C5H12N4 |
Molecular Weight | 128.179 |
IUPAC Name | 3-N,3-N-dimethylpropanediimidamide |
Standard InChI | InChI=1S/C5H12N4/c1-9(2)5(8)3-4(6)7/h8H,3H2,1-2H3,(H3,6,7) |
Standard InChI Key | NFSLVSYMZVSPMX-UHFFFAOYSA-N |
SMILES | CN(C)C(=N)CC(=N)N |
Introduction
Synthesis Methodologies
The synthesis of 1,3-dimethyl malonamidine dihydrochloride, which appears closely related to N,N-Dimethyl Malonamidine, is detailed in patent literature. This provides valuable insight into potential synthesis routes for N,N-Dimethyl Malonamidine itself.
Primary Synthesis Route
According to documented synthetic procedures, the synthesis involves the following key steps:
-
Addition of malononitrile and anhydrous methanol to a reaction vessel
-
Dropwise addition of acetyl chloride under controlled temperature conditions
-
Continuation of reaction under heat preservation conditions
-
Filtration under nitrogen protection to obtain the final product
This process requires precise control of reaction parameters as detailed in Table 1.
Table 1: Key Synthesis Parameters for 1,3-Dimethyl Malonamidine Dihydrochloride
Parameter | Optimal Range |
---|---|
Molar ratio (malononitrile:methanol:acetyl chloride) | 1:4-8:2-5 |
Reaction temperature | -10 to 20°C |
Heat preservation period | 0.5-4 hours |
Protective atmosphere | Nitrogen |
pH control | Not specified |
Example Synthesis Protocol
A specific example from patent literature demonstrates the practical application of the synthesis methodology:
Table 2: Reagent Quantities in Example Synthesis
Reagent | Quantity |
---|---|
Malononitrile | 66g |
Anhydrous methanol | 176g |
Acetyl chloride | 235.5g |
Reaction temperature | 0-5°C |
Dropwise addition duration | 5 hours |
Heat preservation period | 1 hour |
The process yields 1,3-dimethyl malonamidine dihydrochloride, which is then used without further purification in subsequent synthetic steps .
Applications in Organic Synthesis
The primary application of 1,3-dimethyl malonamidine dihydrochloride, and by extension potentially N,N-Dimethyl Malonamidine, is as an intermediate in the synthesis of heterocyclic compounds, particularly pyrimidine derivatives.
Synthesis of Pyrimidine Derivatives
The compound serves as a key intermediate in the synthesis of 2-chloro-4,6-dimethoxypyrimidine through a multi-step process:
-
Initial formation of 1,3-dimethyl malonamidine dihydrochloride
-
Reaction with alkali liquor and cyanamide to generate 3-amino-3-methoxy-N-nitrile-2-propionamidine
-
Further reaction with hydrogen chloride to yield 2-chloro-4,6-dimethoxypyrimidine
This synthetic route offers several advantages over traditional methods, including "extremely low water control, stable product quality and high yield" .
Research Findings and Industrial Relevance
Recent patents indicate ongoing interest in optimizing the synthesis of compounds related to N,N-Dimethyl Malonamidine, particularly for industrial applications.
Process Improvements
Patent literature describes a synthetic route that "saves the complex synthesis process and equipment of 1,3-dimethyl malonamidine dihydrochloride" and achieves "extremely low water control, stable product quality and high yield" . These improvements demonstrate the industrial relevance of the compound and its derivatives.
Comparison with Related Compounds
N,N-Dimethyl Malonamidine belongs to a family of related compounds with varying substituents that affect their chemical properties and applications.
Structural Similarities and Differences
Compounds such as "Malonamide, N,N'-dimethyl-2-(2-(dimethylamino)ethyl)dithio-" (CID: 3032956) share some structural elements with N,N-Dimethyl Malonamidine but incorporate additional functional groups. This particular compound contains sulfur atoms and an additional dimethylamino group, which would significantly alter its properties compared to N,N-Dimethyl Malonamidine .
Another related compound, "N,N'-Dibutyl-N,N'-dimethyl-malondiamide," features butyl groups in addition to methyl substituents, which would increase its lipophilicity compared to N,N-Dimethyl Malonamidine .
Functional Group Effects
The presence of different functional groups in these related compounds would affect:
-
Solubility profiles
-
Reactivity patterns
-
Stability under various conditions
-
Potential applications in synthesis
Understanding these structure-property relationships is critical for optimizing the use of these compounds in organic synthesis.
Future Research Directions
Several promising research directions could expand our understanding of N,N-Dimethyl Malonamidine and enhance its applications:
Structural Optimization
Investigation of various substitution patterns on the malonamidine core could yield derivatives with improved properties for specific applications. Systematic studies of structure-activity relationships would be valuable for guiding such optimizations.
Extended Applications
Exploration of the utility of N,N-Dimethyl Malonamidine in the synthesis of other heterocyclic systems beyond pyrimidines could expand its applications in medicinal chemistry and materials science.
Mechanistic Studies
Detailed investigation of reaction mechanisms involving N,N-Dimethyl Malonamidine could provide insights for further optimizing synthetic procedures and developing new transformations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume